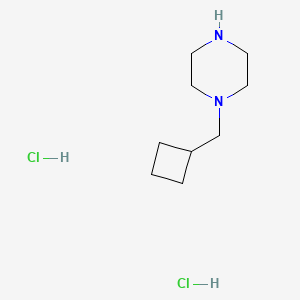![molecular formula C14H14ClFN4 B1355977 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 898652-05-6](/img/structure/B1355977.png)
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C14H14ClFN4 and a molecular weight of 292.74 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the use of organolithium reagents . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is characterized by the presence of a pyrimidine ring, a piperazine ring, and a fluorophenyl group .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : The synthesis of derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, closely related to the specified compound, showed significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Anticancer Research
- Inhibition of Tyrosine Kinase in Cancer : A compound closely related to 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine was investigated as a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, highlighting its potential role in cancer treatment (Zhang et al., 2005).
Antiviral Research
- Anti-Tobacco Mosaic Viral Activity : The synthesis of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which is structurally similar, exhibited significant antiviral activity against the Tobacco Mosaic Virus. This implies the potential for developing novel antiviral agents (Nagalakshmamma et al., 2020).
Protein Kinase Inhibitor Development
- Protein Kinase Inhibitors : The compound's analogues were used in developing broad-spectrum protein kinase inhibitors, indicating its relevance in creating new therapeutic agents for diseases involving protein kinases (Russell et al., 2015).
Receptor Antagonism
- Vanilloid Receptor-1 Antagonists : Related piperazinylpyrimidine analogues were evaluated as antagonists of the vanilloid 1 receptor, suggesting a role in developing new treatments for conditions like chronic pain (Wang et al., 2007).
Anticancer and Anti-inflammatory Agents
- Anticancer and Anti-inflammatory Activity : Derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate exhibited significant in-vitro anti-inflammatory activity and inhibitory effects against cancer, pointing towards potential in cancer and inflammation treatment (Ghule et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine exerts its action by inhibiting protein kinases . This compound interacts with protein kinases, preventing them from performing their normal function of phosphate transfer . This inhibition disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine affects various biochemical pathways. These pathways are primarily involved in cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The result of the action of 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is the disruption of normal cell signaling processes. By inhibiting protein kinases, this compound can alter cell growth, differentiation, migration, and metabolism . This can lead to changes in cell behavior and function, potentially making it useful in the treatment of diseases where these processes are dysregulated .
properties
IUPAC Name |
4-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4/c15-13-9-14(18-10-17-13)20-7-5-19(6-8-20)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMJWBQXEFHDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588663 |
Source


|
| Record name | 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | |
CAS RN |
898652-05-6 |
Source


|
| Record name | 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

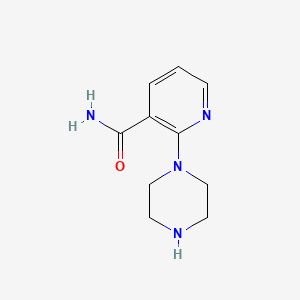
![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)
![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)

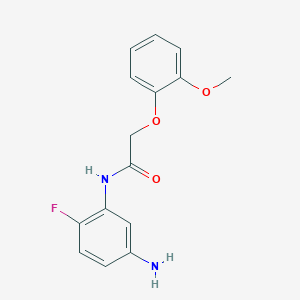
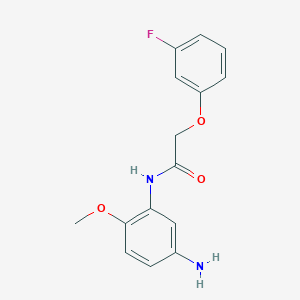
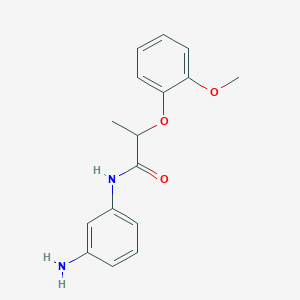
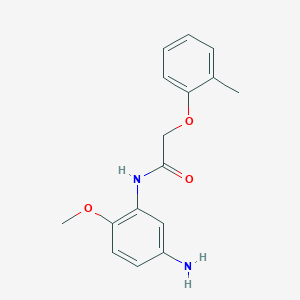
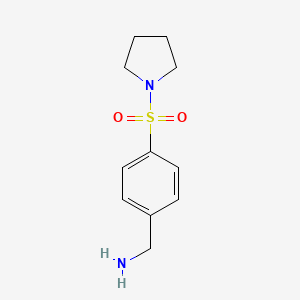
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)
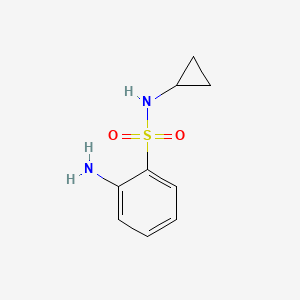
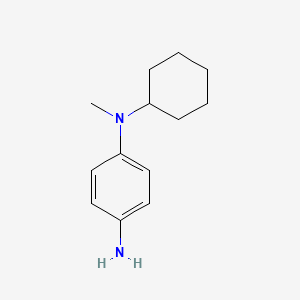
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
